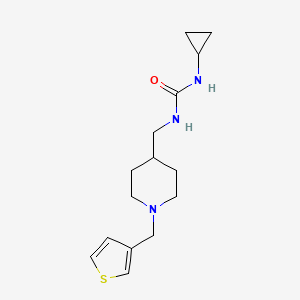

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a cyclopropyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a thiophen-3-ylmethyl group at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and receptor modulation, owing to their ability to form hydrogen bonds and engage in hydrophobic interactions.

Properties

IUPAC Name |

1-cyclopropyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c19-15(17-14-1-2-14)16-9-12-3-6-18(7-4-12)10-13-5-8-20-11-13/h5,8,11-12,14H,1-4,6-7,9-10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYCTHJFTVUQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of thiophen-3-ylmethyl chloride with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.

Urea Formation: Finally, the urea moiety is introduced by reacting the cyclopropylated piperidine derivative with an isocyanate or a carbodiimide reagent under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Pain Management

Research indicates that compounds similar to this urea derivative exhibit significant analgesic properties. For instance, studies have shown that certain piperidine-based ureas can act as inhibitors of soluble epoxide hydrolase (sEH), leading to enhanced pain relief compared to traditional opioids . The compound's ability to reduce hyperalgesia in animal models suggests its potential as an alternative pain management therapy .

Pharmacological Applications

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea may also play a role in the treatment of various neurological disorders. Its structural components could allow for selective binding to opioid receptors, potentially leading to fewer side effects compared to conventional opioid therapies .

Analgesic Efficacy

In one study, a related compound demonstrated a 1000-fold increase in potency compared to morphine in reducing inflammatory pain in vivo. This highlights the potential of structurally similar compounds, including 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, in developing new analgesics that are both effective and have reduced risk of addiction .

Antibacterial Activity

While primarily focused on analgesic properties, initial investigations into the antibacterial activity of thiophene-containing compounds suggest that they may exhibit activity against various bacterial strains. This opens avenues for further research into their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea , a comparison is drawn with 1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31) from the provided evidence (Table 1) .

Key Findings:

Structural Differences :

- The cyclopropyl group at N1 in the target compound introduces steric constraint and metabolic stability compared to the phenyl group in Compound 31. Cyclopropane’s ring strain may enhance reactivity or binding specificity in certain targets.

- The thiophene substituent in the target compound is smaller and less polar than the pyrazolo-pyrimidine-indole-morpholine system in Compound 31. This difference likely impacts solubility, bioavailability, and target selectivity. Thiophene’s sulfur atom may facilitate π-π stacking or hydrophobic interactions, whereas the indole-morpholine system in Compound 31 could enhance binding to kinases or GPCRs .

Synthetic Parallels :

- Both compounds utilize a urea core , typically synthesized via reactions between amines and isocyanates or carbamates. The van Duzer method cited for Compound 31’s urea formation may apply to the target compound .

- Reductive amination is critical for attaching substituents to the piperidine ring. For Compound 31, this step linked the pyrazolo-pyrimidine moiety, while the target compound likely employs a similar strategy for thiophen-3-ylmethyl incorporation.

Hypothetical Pharmacological Implications :

- The target compound’s cyclopropyl-thiophene combination may favor blood-brain barrier penetration (due to moderate lipophilicity) compared to Compound 31’s bulkier, more polar substituents.

- Compound 31’s pyrazolo-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., mTOR, PI3K), suggesting possible kinase-targeting applications. The target compound’s simpler structure might prioritize selectivity for fewer off-targets .

Biological Activity

1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that combines a cyclopropyl group, a thiophene ring, and a piperidine moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies.

- IUPAC Name : 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Molecular Formula : C15H23N3OS

- Molecular Weight : 293.4 g/mol

- CAS Number : 1235037-53-2

The biological activity of 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl and thiophene groups may enhance binding affinity and specificity, although the precise mechanisms remain to be fully elucidated .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea exhibit significant antibacterial properties. For example, studies have shown that certain piperidine derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.003 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.003 | S. pneumoniae |

| Compound B | 0.008 | S. aureus |

| Compound C | 0.046 | E. coli |

Antifungal Activity

In addition to antibacterial effects, related compounds have shown antifungal activity, suggesting a broader spectrum of biological activity for derivatives of this class .

Study on Antibacterial Potency

A recent study evaluated the antibacterial potency of several piperidine derivatives, including those structurally similar to 1-Cyclopropyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea. The results indicated that these compounds exhibited enhanced activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains .

Immunomodulatory Effects

Another area of research has focused on the immunomodulatory effects of this compound. In vitro assays demonstrated that certain derivatives could enhance immune cell responses, indicating potential applications in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.